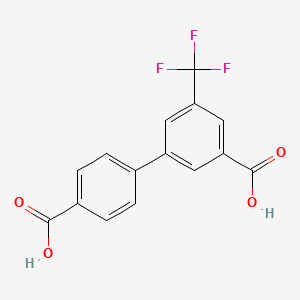

3-(4-Carboxyphenyl)-5-trifluoromethylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fluorescence Sensing:

- Chemical Sensing and pH Monitoring : 3-(4-Carboxyphenyl)-5-trifluoromethylbenzoic acid derivatives have been applied in the field of chemical sensing. Specifically, a benzothiazole-based AIEgen (Aggregation-Induced Emission Luminogen) using a derivative of this compound was developed. It demonstrated multifluorescence emissions in different states due to tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes. This derivative was effectively utilized as a ratiometric fluorescent chemosensor for pH detection, offering highly sensitive detection of pH fluctuations in biosamples and neutral water samples, with a significant pH jump observed from 7.0 to 8.0 (Li et al., 2018).

Material Science and Synthesis:

- Chemical Synthesis : The compound and its related derivatives have been instrumental in the synthesis of complex organic structures. For instance, a microflow process for the synthesis of 2,4,5-trifluorobenzoic acid was reported, showcasing the utility of these compounds in facilitating efficient and high-yield synthesis in the pharmaceutical industry and material science (Deng et al., 2015).

Coordination Chemistry and Metal-Organic Frameworks:

- Coordination Polymers and Luminescence Sensing : The carboxyphenyl and trifluoromethylbenzoic components have been utilized in the design and construction of coordination polymers. These compounds, due to their structural diversities, have been explored for applications such as luminescence sensing and studying magnetic properties. A study showed that coordination polymers derived from a similar aromatic tricarboxylic acid exhibited multi-responsive sensing materials for detecting various ions and molecules, providing a promising approach in the field of sensor materials (Yan et al., 2020).

Hydrogen Bond Mediated Networks:

- Supramolecular Assemblies and Host-Guest Chemistry : Derivatives of this compound have been studied for their ability to form host structures stabilized by hydrogen bonds. These structures have the capacity to accommodate different types of guest species, opening pathways to applications in host-guest chemistry and material encapsulation. For example, a coordination assembly of a similar compound with Pr(III) was stable up to 300°C and could accommodate various guest molecules (Varughese & Pedireddi, 2005).

Propriétés

IUPAC Name |

3-(4-carboxyphenyl)-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O4/c16-15(17,18)12-6-10(5-11(7-12)14(21)22)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSACUTOXWGVAFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20689932 |

Source

|

| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261975-94-3 |

Source

|

| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B596871.png)

![N-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]cyclopropanesulfonamide](/img/structure/B596872.png)